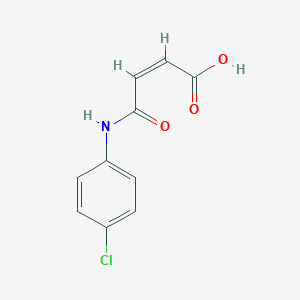

N-(4-クロロフェニル)マレアミド酸

概要

説明

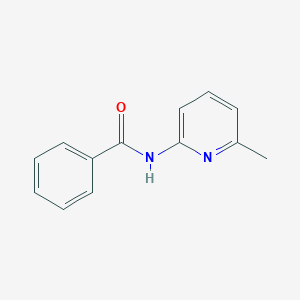

N-(4-Chlorophenyl)Maleamic Acid is a derivative of maleamic acid, which is characterized by the presence of a chlorophenyl group attached to the nitrogen atom of the maleamic acid structure. While the provided papers do not directly discuss N-(4-Chlorophenyl)Maleamic Acid, they do provide insights into similar compounds where the chlorophenyl group is in different positions on the phenyl ring or where different substituents are present. These compounds exhibit planar molecular structures and are stabilized by intramolecular hydrogen bonds .

Synthesis Analysis

The synthesis of compounds similar to N-(4-Chlorophenyl)Maleamic Acid typically involves the reaction of an appropriate amine with maleic anhydride. For instance, N-(Dehydroabietyl)maleamic acid was synthesized from dehydroabietylamine and maleic anhydride . This suggests that a similar approach could be used for synthesizing N-(4-Chlorophenyl)Maleamic Acid, using 4-chloroaniline as the starting amine.

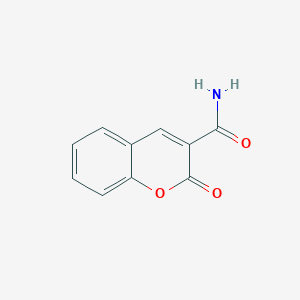

Molecular Structure Analysis

The molecular structure of maleamic acid derivatives is often stabilized by intramolecular hydrogen bonds. For example, N-(2-Chloro-4-nitrophenyl)maleamic acid and N-(3,5-Dichlorophenyl)maleamic acid both exhibit intramolecular O—H⋯O hydrogen bonds within the maleamic acid unit . Additionally, the maleamic acid unit is typically planar, as seen in N-(3-Chlorophenyl)maleamic acid, which has an r.m.s. deviation of 0.044 Å from planarity .

Chemical Reactions Analysis

The chemical reactivity of maleamic acid derivatives can be inferred from their molecular structure. The presence of amide and carboxylic acid functional groups suggests that these compounds can participate in various chemical reactions, such as amide bond formation or esterification. The intramolecular hydrogen bonds may also influence the reactivity by stabilizing certain conformations of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-Chlorophenyl)Maleamic Acid can be extrapolated from related compounds. These properties are influenced by the presence of hydrogen bonds and the planarity of the molecule. For instance, the crystal packing is often dictated by N—H⋯O hydrogen bonds, which can lead to the formation of three-dimensional networks in the crystal lattice . The chlorophenyl group may also engage in intermolecular interactions, such as C—Cl⋯O=C contacts, which can affect the melting point, solubility, and other physical properties .

科学的研究の応用

固相抽出

この化合物は、複雑な混合物から特定のイオンや分子を選択的に固相抽出するための表面グラフトポリマーの合成に使用できる .

マレイミドの合成

N-(4-クロロフェニル)マレアミド酸は、有機合成や材料科学で様々な用途を持つ置換マレイミドの合成における前駆体として使用できる .

ディールス・アルダー反応

N-(4-クロロフェニル)マレアミド酸から誘導された置換マレイミドは、環状化合物の合成に広く用いられているディールス・アルダー反応に使用できる .

温度応答性ハイドロゲル

この化合物の誘導体は、薬物送達システムや組織工学に用途を持つ温度応答性ハイドロゲルの作成に関係する可能性がある .

費用対効果の高い合成

市販価格と比較して原材料費が比較的安いため、この化合物はより複雑な分子の合成のための費用対効果の高い選択肢を提供する .

分光法研究

Safety and Hazards

作用機序

Mode of Action

It is known that the compound has a maleamic acid group, which may interact with its targets through hydrogen bonding or other types of interactions . The presence of a chloroanilino group may also influence the compound’s interactions with its targets .

Action Environment

The action of N-(4-Chlorophenyl)Maleamic Acid may be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules in the environment could potentially affect the compound’s stability, efficacy, and mode of action .

特性

IUPAC Name |

(Z)-4-(4-chloroanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTQVXSNFILAQY-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40418084 | |

| Record name | AF-794/00086051 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7242-16-2 | |

| Record name | NSC148151 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC52607 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AF-794/00086051 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does CPMI, derived from CPMA, protect sorghum plants from metolachlor injury?

A1: The research paper [] investigates the protective mechanism of CPMI, synthesized from CPMA, against metolachlor-induced injury in sorghum plants. The study demonstrates that CPMI treatment doesn't prevent the initial absorption of metolachlor by the sorghum shoots. Instead, it significantly accelerates the detoxification process of metolachlor within the plant tissue []. This detoxification is primarily achieved through the enhanced formation of a metolachlor-glutathione conjugate, effectively reducing the amount of free metolachlor present []. This suggests that CPMI's protective action is primarily due to its ability to stimulate the plant's own defense mechanisms against metolachlor, rather than directly inhibiting the herbicide's action.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(furan-2-yl)phenyl]acetamide](/img/structure/B182786.png)

![4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182787.png)

![4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182791.png)